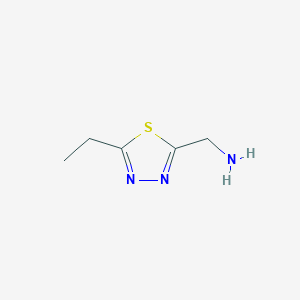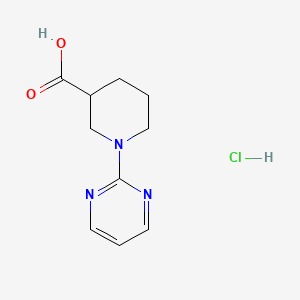
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
“1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C10H13N3O2.HCl and a molecular weight of 243.69 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H13N3O2.ClH/c14-9(15)8-2-6-13(7-3-8)10-11-4-1-5-12-10;/h1-2,5-6,8H,3-4,7-8H2,(H,14,15);1H .Chemical Reactions Analysis
Piperidines, including “this compound”, are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial for the synthesis of biologically active piperidines .Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
The future directions for “1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry. Additionally, the pharmaceutical applications of synthetic and natural piperidines are being explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. This suggests it might interact with DNA or RNA, or possibly with enzymes that process these molecules .
Biochemical Pathways
Given the presence of the pyrimidine ring, it’s plausible that it could influence pathways involving nucleotide synthesis or metabolism .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Biochemische Analyse
Biochemical Properties
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the uptake of γ-aminobutyric acid (GABA) in synaptosomal models . This inhibition can lead to alterations in neurotransmitter levels and affect neuronal signaling.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific enzymes, such as collagen prolyl-4-hydroxylase, and inhibits their activity . This inhibition can lead to downstream effects on collagen synthesis and other related pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of piperidine derivatives have been associated with neurotoxicity and other adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to affect the activity of collagen prolyl-4-hydroxylase, thereby influencing collagen synthesis
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported via specific membrane transporters and accumulate in regions where its target enzymes are localized .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and function within the cell. For example, its interaction with collagen prolyl-4-hydroxylase may occur in the endoplasmic reticulum, where collagen synthesis takes place .
Eigenschaften
IUPAC Name |
1-pyrimidin-2-ylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-9(15)8-3-1-6-13(7-8)10-11-4-2-5-12-10;/h2,4-5,8H,1,3,6-7H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRBIUZZQSJFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine](/img/structure/B1388666.png)
![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)
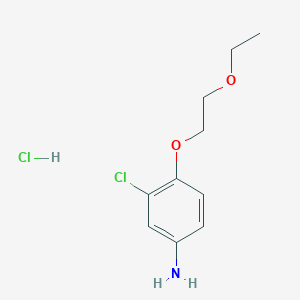
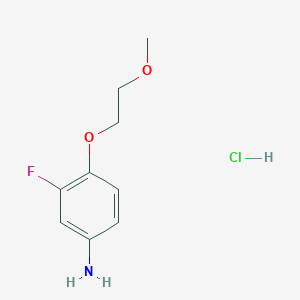

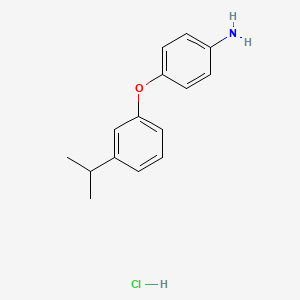
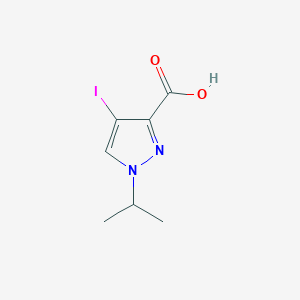
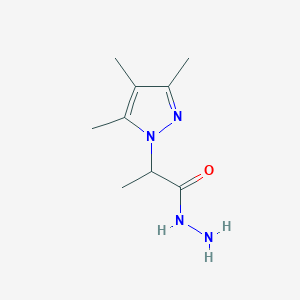
![5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1388679.png)
![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1388680.png)
![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate](/img/structure/B1388681.png)
